Dimethyl malonate
Overview
Description
Dimethyl malonate, also known as dimethyl propanedioate, is a diester derivative of malonic acid. It is a colorless liquid with a slight aromatic odor and is slightly soluble in water. This compound is widely used in organic synthesis, particularly as a precursor for barbituric acid and in the malonic ester synthesis .
Mechanism of Action
Target of Action
Dimethyl malonate is a diester derivative of malonic acid . Its primary target is succinate dehydrogenase (SDH) , an enzyme that plays a crucial role in the citric acid cycle of cellular respiration .
Mode of Action
This compound acts as a competitive inhibitor of succinate dehydrogenase . This means it competes with the substrate, succinate, for the active site of the enzyme. By binding to the active site, this compound prevents succinate from being converted into fumarate, thereby inhibiting the enzyme’s activity .
Biochemical Pathways
The inhibition of succinate dehydrogenase by this compound impacts the citric acid cycle . This cycle is a series of chemical reactions used by all aerobic organisms to generate energy. By inhibiting SDH, this compound disrupts the cycle, reducing the production of ATP, the main energy currency of cells .
Pharmacokinetics
It is known that this compound can cross the blood-brain barrier and hydrolyze to malonate . This suggests that it has good bioavailability.
Result of Action
The inhibition of succinate dehydrogenase by this compound has been shown to reduce cardiac ischemia-reperfusion (IR) injury . This is because the accumulation of succinate during ischemia can drive the production of reactive oxygen species (ROS) upon reperfusion, leading to cell damage . By inhibiting SDH, this compound can reduce the production of ROS, thereby reducing cell death and tissue damage .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, its solubility in water suggests that it may spread in water systems .
Biochemical Analysis
Biochemical Properties
Dimethyl malonate is involved in various biochemical reactions. It undergoes enantioselective palladium-catalyzed allylic substitution reaction with 1,3-diphenylprop-2-enyl acetate to yield diastereomeric pure thienylpyridines .
Cellular Effects
This compound has been found to have protective effects on neuroinflammation and the blood-brain barrier after ischemic stroke . It could reduce reactive oxygen species and regulate microglia to protect the ischemic brain .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. For instance, it can be synthesized from dimethoxymethane and carbon monoxide .
Temporal Effects in Laboratory Settings
It is known that it plays a crucial role in the synthesis of jasmonates, which are extensively used in the fragrance industry .
Metabolic Pathways
This compound is involved in the malonic ester synthesis, a metabolic pathway that is used in organic synthesis .
Preparation Methods
Dimethyl malonate can be synthesized through various methods. One common synthetic route involves the reaction of dimethoxymethane with carbon monoxide . Industrially, it is often produced by neutralization, oxidation, acidification, and esterification using chloroacetic acid, sodium oxide, and methanol as raw materials .
Chemical Reactions Analysis
Dimethyl malonate undergoes a variety of chemical reactions, making it a versatile reagent in organic synthesis. Some of the key reactions include:
Esterification: this compound can participate in esterification reactions to form various esters.
Condensation: It is commonly used in condensation reactions to synthesize heterocyclic compounds and amino acids.
Cyclization: This compound is involved in cyclization reactions to form complex organic molecules.
Substitution: It undergoes enantioselective palladium-catalyzed allylic substitution reactions.
Oxidative Esterification: It is used in gold-catalyzed oxidative esterification of glycerol and other diols.
Common reagents used in these reactions include alkyl halides, palladium catalysts, and gold catalysts. Major products formed from these reactions include diastereomeric pure thienylpyridines and various esters .
Scientific Research Applications
Dimethyl malonate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Dimethyl malonate is similar to other malonic acid derivatives, such as diethyl malonate and malonic acid itself. it has unique properties that make it particularly useful in organic synthesis:
Properties
IUPAC Name |
dimethyl propanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O4/c1-8-4(6)3-5(7)9-2/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEPAFCGSDWSTEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4029145 | |
Record name | Dimethyl malonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4029145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Liquid; [Merck Index] Colorless liquid with an ester-like odor; [Reference #1] | |
Record name | Propanedioic acid, 1,3-dimethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dimethyl malonate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13185 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
14.7 [mmHg] | |
Record name | Dimethyl malonate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13185 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
108-59-8 | |
Record name | Dimethyl malonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=108-59-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl malonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108598 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanedioic acid, 1,3-dimethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dimethyl malonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4029145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethyl malonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.271 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIMETHYL MALONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EM8Y79998C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of dimethyl malonate?
A1: this compound has the molecular formula C5H8O4 and a molecular weight of 132.11 g/mol. []
Q2: What are the key spectroscopic characteristics of this compound?
A2: Infrared spectroscopy of matrix-isolated this compound reveals the predominance of the gauche conformer, characterized by the cis (C–O) configuration of its methyl ester moieties. [, ]
Q3: How does the conformational flexibility of this compound influence its properties?
A3: Theoretical calculations predict two conformers for this compound: a C2 symmetrical form and a gauche (C1) form. Low energy barriers allow for interconversion between these conformers. [, ] This conformational flexibility likely influences the molecule's interactions and reactivity.
Q4: How does the structure of this compound contribute to its acidity?
A4: The presence of two ester groups adjacent to the central methylene group makes the hydrogens on this methylene group relatively acidic. This is further influenced by the conformational restrictions imposed by the structure. []
Q5: How is this compound used in organic synthesis?
A5: this compound is a valuable reagent in organic synthesis. Its acidic methylene protons can be easily deprotonated, generating a nucleophilic carbanion. This carbanion participates in various reactions, including alkylations, Michael additions, and condensations. [, ]
Q6: What is the significance of the Michael addition reaction involving this compound?
A6: this compound readily undergoes Michael addition with α,β-unsaturated carbonyl compounds. This reaction provides a convenient method for synthesizing substituted dicarboxylic acid esters, which are valuable intermediates in organic synthesis. [, , , ]
Q7: Can you explain the stereoselectivity observed in Michael additions involving this compound?
A7: Studies on the Michael addition of this compound to alkyl 2-(1-hydroxyalkyl)propenoates demonstrated high stereoselectivity. This selectivity was found to be under thermodynamic control. []
Q8: How does this compound react with aldehydes in the presence of catalysts?
A8: this compound can condense with aromatic aldehydes in the presence of niobium pentachloride (NbCl5) as a promoter. This reaction chemoselectively yields 4-aryl-3,4-dihydrobenzo[f]coumarins as the major product and 14-aryl-14H-dibenzo[a,j]xanthenes as the minor product. [, ]
Q9: What alternative synthetic methods utilize this compound?
A9: Researchers have explored alternative methods for synthesizing this compound. One method involves the carbonylation of methyl chloroacetate catalyzed by a cobalt complex, offering a novel approach to its production. []
Q10: Are there any environmentally friendly methods for this compound synthesis?
A10: Yes, a more environmentally friendly method for preparing this compound involves a "steaming water desalination" step to remove inorganic salts. This reduces sulfuric acid consumption and wastewater production compared to traditional methods, making it a cleaner alternative. []
Q11: Can this compound be used in catalytic applications?
A11: While this compound is primarily known as a reagent, its derivatives have found applications in catalysis. For example, a diisobutyl derivative of this compound has been synthesized and its applications are being explored. []
Q12: How do different catalysts influence the reactivity of this compound?
A12: The choice of catalyst significantly impacts the reactivity of this compound. For instance, lithium hydroxide mediates Michael additions of this compound to α,β-unsaturated ketones under various conditions. [] In contrast, iodine, a less toxic and environmentally benign catalyst, promotes Michael addition at both ambient and reflux temperatures. []
Q13: Have there been any computational studies on this compound?
A13: Yes, computational studies have provided valuable insights into the conformational preferences and reactivity of this compound. Quantum chemical calculations and molecular modeling have been employed to study its structure, energetics, and interactions with other molecules. [, , ]
Q14: Can you elaborate on the computational investigation of steroidal carbamate catalysts and their interaction with this compound?
A14: Quantum chemical calculations have been employed to study the interaction between a steroidal carbamate catalyst and this compound in a Michael addition reaction. These studies revealed that the catalyst's chiral cavity preorganizes and confines the reagents through cooperative hydrogen-bond contacts, influencing the reaction's stereoselectivity. []
Q15: Does this compound exhibit any biological activity?
A15: While this compound itself might not be biologically active, its use as a building block for more complex molecules opens possibilities for exploring its derivatives' biological activities. For example, its use in synthesizing heterocycles, which are common pharmacophores, is noteworthy. [, ]
Q16: Has this compound been investigated for its therapeutic potential?
A16: this compound acts as a competitive inhibitor of succinate dehydrogenase. In a swine model, administration of this compound during resuscitation from hemorrhagic shock reduced succinate accumulation, attenuated reactive oxygen species, and showed cardioprotective effects. [] These findings suggest its potential therapeutic benefits, particularly in conditions associated with ischemia-reperfusion injury.
Q17: Are there other potential medical applications for this compound?
A17: Research suggests that this compound, through its inhibition of succinate dehydrogenase, can alleviate lipopolysaccharide/D-galactosamine-induced acute liver damage in mice. It reduced liver enzyme levels, improved histological abnormalities, and suppressed inflammatory responses, suggesting its potential as a novel target for treating inflammation-based liver diseases. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.